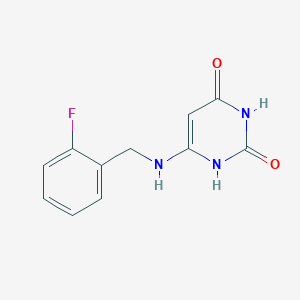

6-((2-Fluorbenzyl)amino)pyrimidin-2,4(1H,3H)-dion

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

In the context of chemical reactions, the imidazole ring is known to participate in a wide range of reactions, including nucleophilic substitutions and additions, due to the presence of two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Antifibrotische Aktivität

Pyrimidinderivate haben sich als vielversprechend in der Behandlung fibrotischer Erkrankungen erwiesen. Der strukturelle Baustein von Pyrimidin ist dafür bekannt, antifibrotische Aktivitäten zu zeigen, die zur Entwicklung neuartiger Therapien für Erkrankungen wie Leberfibrose genutzt werden können . Es wurde festgestellt, dass Verbindungen mit dieser Kernstruktur die Expression von Kollagen und den Gehalt an Hydroxyprolin in Zellkulturen hemmen, was auf ein Potenzial als antifibrotische Medikamente hindeutet .

Antikrebsmittel

Der Pyrimidin-Baustein ist auch für die Gestaltung von Antikrebsmitteln von Bedeutung. Derivate von Pyrimidin wurden synthetisiert und auf ihre Fähigkeit untersucht, den PI3Kα-Signalweg zu hemmen, der oft mit Tumorentstehung und ungünstiger Prognose bei Krebspatienten in Verbindung gebracht wird . Diese Verbindungen können Zellzyklusarrest und Apoptose induzieren, was sie zu potenziellen Leitstrukturen für die Krebstherapie macht .

Antimikrobielle Eigenschaften

Forschungen haben gezeigt, dass Pyrimidinderivate als antimikrobielle Mittel wirken können. Die strukturelle Vielfalt von Pyrimidin ermöglicht die Synthese von Verbindungen, die gegen eine Reihe von mikrobiellen Krankheitserregern wirksam sein können, was einen Weg für die Entwicklung neuer Antibiotika bietet .

Antivirene Anwendungen

Der Pyrimidin-Kern wird auch bei der Entwicklung von antiviralen Medikamenten eingesetzt. Diese Verbindungen können so konzipiert werden, dass sie bestimmte Stadien des Viruslebenszyklus angreifen, was einen strategischen Ansatz zur Bekämpfung von Virusinfektionen bietet .

Enzyminhibition

Pyrimidinderivate können als Inhibitoren für verschiedene Enzyme dienen, was für die Entwicklung von Medikamenten entscheidend ist, die auf bestimmte Stoffwechselwege oder Krankheiten abzielen, die mit Enzymmalfunktionen verbunden sind .

Neuroprotektive Effekte

Einige Pyrimidinderivate haben neuroprotektive Effekte gezeigt, was auf ihren Einsatz bei der Behandlung neurodegenerativer Erkrankungen hindeutet. Durch die Modulation von Neurotransmittersystemen oder den Schutz von Nervengewebe vor Schäden könnten diese Verbindungen zu Therapien für Erkrankungen wie Alzheimer-Krankheit beitragen .

Herz-Kreislauf-Forschung

In der Herz-Kreislauf-Forschung können Pyrimidinderivate zur Untersuchung von Herzerkrankungen eingesetzt werden. Sie könnten Aufschluss über die Mechanismen der Herzfunktionsstörung geben und zur Entwicklung von Medikamenten zur Behandlung verschiedener Herzerkrankungen beitragen .

Landwirtschaftliche Chemie

Schließlich können Pyrimidinderivate im Bereich der landwirtschaftlichen Chemie zur Entwicklung von Pestiziden oder Wachstumsregulatoren verwendet werden. Ihre chemischen Eigenschaften ermöglichen die Synthese von Verbindungen, die Pflanzen vor Schädlingen oder Krankheiten schützen oder das Pflanzenwachstum regulieren können .

Wirkmechanismus

Target of Action

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities .

Mode of Action

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Biochemical Pathways

It is known that pyrimidine derivatives can affect a variety of biological pathways .

Result of Action

It is known that pyrimidine derivatives can exhibit diverse types of biological and pharmaceutical activities .

Biochemische Analyse

Biochemical Properties

6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione and CDK2 results in the inhibition of the kinase activity, thereby affecting the progression of the cell cycle . Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation . It influences cell signaling pathways such as the PI3K-AKT pathway, which is critical for cell growth and survival. By modulating gene expression and cellular metabolism, 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione exerts its cytotoxic effects on tumor cells.

Molecular Mechanism

At the molecular level, 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest. Furthermore, 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione modulates gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione maintains its inhibitory effects on CDK2 and other cellular targets, leading to sustained cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body.

Transport and Distribution

Within cells and tissues, 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is transported and distributed through specific transporters and binding proteins . The compound accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects. The distribution pattern of 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

Eigenschaften

IUPAC Name |

6-[(2-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPVPDWSPUANBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

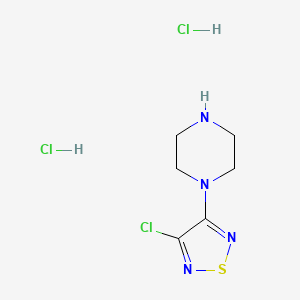

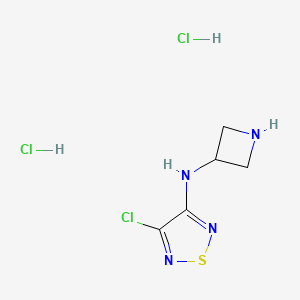

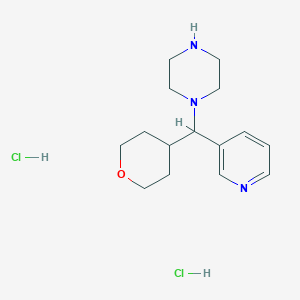

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)

![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)